Benzyl-alpha-galnac

説明

Benzyl-alpha-GalNAc is a chemical compound known for its role in inhibiting the synthesis of O-linked oligosaccharides. It has been specifically researched for its effects on the sialylation of glycosidic sugar chains on proteins like CD44, which is involved in various cellular processes including metastasis in melanoma cells (Nakano et al., 1996).

Synthesis Analysis

The synthesis of alpha-Gal epitopes, including those involving benzyl-alpha-GalNAc, can be performed on a solid phase using fluorinated protective groups for carbohydrate building blocks. This method allows for on-resin analysis of reactions, significantly advancing the synthesis of complex oligosaccharides (Mogemark et al., 2003).

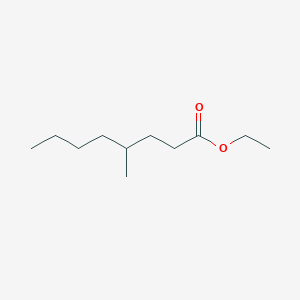

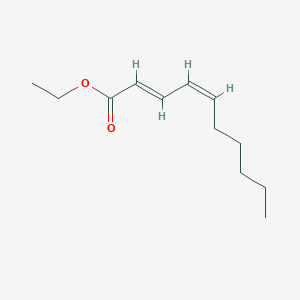

Molecular Structure Analysis

Studies have detailed the structural requirements for the enzyme activities affected by benzyl-alpha-GalNAc, highlighting the compound's specific inhibitory action on mucin glycosylation in cancer cells. This specificity is critical for understanding its mechanism of action at the molecular level (Byrd et al., 1995).

Chemical Reactions and Properties

Benzyl-alpha-GalNAc's role in chemical reactions primarily involves its inhibitory effects on glycosylation processes. For instance, it inhibits the sialylation of glycoproteins and affects the processing of lysosomal enzymes, which are pivotal in cell signaling and metabolism (Ulloa et al., 2000).

Physical Properties Analysis

While specific studies detailing the physical properties of benzyl-alpha-GalNAc, such as melting points, solubility, and crystalline structure, are not directly highlighted, these properties can be inferred from its synthesis and application in various biochemical assays.

Chemical Properties Analysis

The chemical properties of benzyl-alpha-GalNAc, including its reactivity and stability, are crucial for its biological effects. Its ability to selectively inhibit mucin glycosylation without affecting cell viability demonstrates its targeted chemical activity, which is essential for its applications in research and potentially therapeutic interventions (Huang et al., 1992).

科学的研究の応用

Melanoma Cells : Benzyl-alpha-GalNAc inhibits the sialylation of CD44 sugar chains in B16BL6 melanoma cells, which enhances their metastatic ability while maintaining the known functions of these cells (Nakano, Matsui, & Ota, 1996).

Breast Cancer Cells : In MDA-MB-231 breast cancer cells, Benzyl-alpha-GalNAc may weaken cell adhesion and type IV collagenase-secreting activity by inhibiting MUC1 (Li-yan Lu, Hua-yu Deng, & Fan, 2004).

Colon Cancer Cells : Treatment with Benzyl-alpha-GalNAc can help identify cancer-associated antigens in human colon cancer cells by decreasing peripheral carbohydrate antigens (Huang, Byrd, Yoon, & Kim, 1992).

Gastric and Colon Cancer Cells : Similar to its effects in colon cancer, Benzyl-alpha-GalNAc inhibits mucin glycosylation in KATO III gastric cancer cells, but the alterations in mucin antigens occur in a cell line-specific manner (Byrd, Dahiya, Huang, & Kim, 1995).

Apical Glycoproteins and Lysosomal Enzyme Processing : GalNAc-α-O-benzyl selectively inhibits the sialylation of apical glycoproteins and disrupts lysosomal enzyme processing in a post-trans-Golgi network compartment, which is reminiscent of sialic acid storage diseases (Ulloa, Francı́, & Real, 2000).

Liver Injury : Inhibiting O-glycosylation with benzyl-a-GalNAc exacerbated GalN/LPS-induced liver damage in mice by activating endoplasmic reticulum stress, suggesting a potential role for O-glycosylation in acute liver injury (Xu, Zhao, Li, Shang, Liu, Yan, Zheng, Wen, & Gu, 2021).

Autoimmune Hepatitis : Benzyl--GalNAc exacerbates Con A-induced autoimmune hepatitis by affecting T cell activation and regulating immune cell activation (Hao, Gao, He, Ye, Yang, Zhang, Liu, & Wei, 2020).

特性

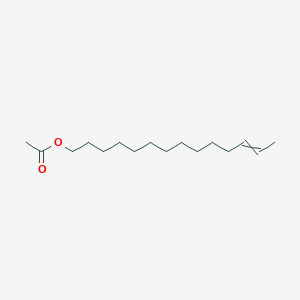

IUPAC Name |

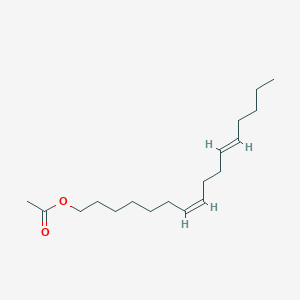

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOZFDIGKDPQBO-QMIVOQANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293813 | |

| Record name | Benzyl N-acetyl-α-D-galactosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-alpha-galnac | |

CAS RN |

3554-93-6 | |

| Record name | Benzyl N-acetyl-α-D-galactosaminide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl-alpha-N-acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl N-acetyl-α-D-galactosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。